molecular formula C8H17Br B156864 1-Bromooctane-d17 CAS No. 126840-36-6

1-Bromooctane-d17

Cat. No.: B156864
CAS No.: 126840-36-6
M. Wt: 210.23 g/mol
InChI Key: VMKOFRJSULQZRM-OISRNESJSA-N
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Description

1-Bromooctane-d17, also known as Octyl-d17 bromide, is a deuterated derivative of 1-bromooctane. The “d17” in its name indicates the presence of deuterium, a stable isotope of hydrogen, in the compound. This compound belongs to the family of alkyl bromides and is commonly used as a labeled compound in various research applications, particularly in the field of chemistry .

Mechanism of Action

Target of Action

1-Bromooctane-d17 is a deuterated derivative of 1-bromooctane, a chemical compound belonging to the family of alkyl bromides As a deuterated compound, it is commonly used as a labeled compound in various research applications, particularly in the field of chemistry .

Mode of Action

The mode of action of this compound involves its use as a tracer or reference compound in studies involving organic synthesis, reaction mechanisms, and metabolism pathways . Deuterium labeling involves replacing one or more hydrogen atoms with deuterium atoms, which have a slightly higher mass due to the presence of an extra neutron . This labeling technique allows for the tracking and identification of molecules in complex systems, providing valuable insights into their behavior and interactions .

Biochemical Pathways

This compound finds utility as a tracer or reference compound in studies involving organic synthesis, reaction mechanisms, and metabolism pathways . By incorporating deuterium into the compound, researchers can distinguish between different isotopologues and accurately determine reaction rates, identify reaction intermediates, and investigate kinetic isotope effects .

Pharmacokinetics

It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of the action of this compound is the generation of valuable insights into the behavior and interactions of molecules in complex systems . This includes the ability to accurately determine reaction rates, identify reaction intermediates, and investigate kinetic isotope effects .

Preparation Methods

1-Bromooctane-d17 is synthesized through the bromination of octane-d17. The synthetic route typically involves the following steps:

    Deuteration of Octane: Octane is first deuterated to produce octane-d17. This process involves the replacement of hydrogen atoms with deuterium atoms.

    Bromination: The deuterated octane is then subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). .

Chemical Reactions Analysis

1-Bromooctane-d17 undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: This compound readily undergoes nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Common reagents used in these reactions include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3). The major products formed from these reactions are alcohols, nitriles, and azides, respectively.

    Elimination Reactions: this compound can also undergo elimination reactions to form alkenes. .

Scientific Research Applications

1-Bromooctane-d17 has a wide range of scientific research applications, including:

    Organic Synthesis: It is used as a tracer or reference compound in studies involving organic synthesis and reaction mechanisms. The incorporation of deuterium allows researchers to track and identify molecules in complex systems, providing valuable insights into their behavior and interactions.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium-labeled compounds like this compound serve as internal standards or reference compounds in NMR spectroscopy. They aid in the precise determination of chemical shifts, spin-spin couplings, and other NMR parameters.

    Metabolism Studies: This compound is used in metabolism studies to investigate reaction rates, identify reaction intermediates, and study kinetic isotope effects.

    Pharmaceutical Research: This compound is utilized in drug development and clinical trials to study its potential therapeutic effects and applications in cancer research and other diseases

Comparison with Similar Compounds

1-Bromooctane-d17 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKOFRJSULQZRM-OISRNESJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583839
Record name 1-Bromo(~2~H_17_)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126840-36-6
Record name 1-Bromo(~2~H_17_)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 126840-36-6
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Synthesis routes and methods

Procedure details

After gradually adding 0.5 g of 3,4-dibenzyloxyphenylacetaldehyde to 10 mg of an ether solution of n-octylmagnesium bromide obtained from 0.12 g of magnesium and 0.97 g of n-octyl bromide, the mixture was stirred for 30 minutes at room temperature. To the reaction mixture thus obtained was added 10 ml of an aqueous 5% hydrochloric acid solution and after stirring the mixture, the ether layer was collected. The ether solution was washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to provide 0.5 g of 1-(3,4-dibenzyloxyphenyl)-2-decanol.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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